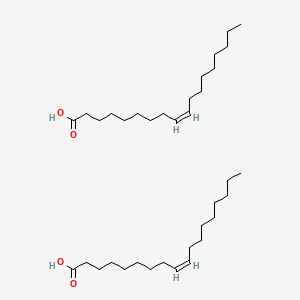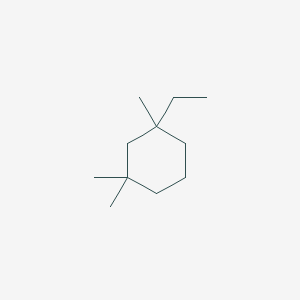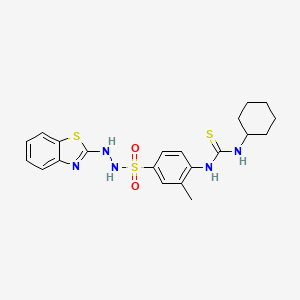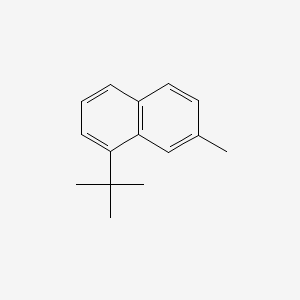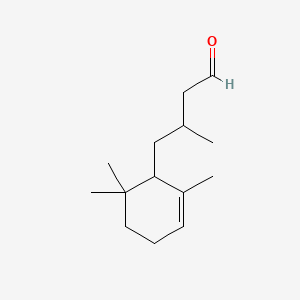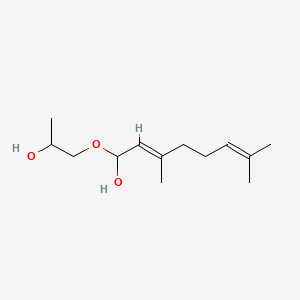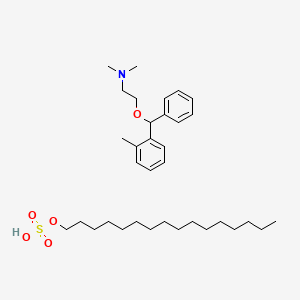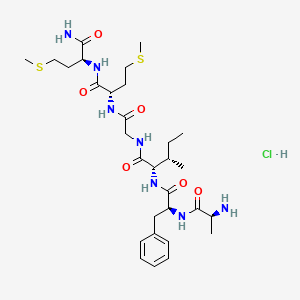
1,1',1'',1'''-(Ethylenedinitrilo)tetrakis(3-chloropropan-2-ol)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’,1’‘,1’‘’-(Ethylenedinitrilo)tetrakis(3-chloropropan-2-ol) is a chemical compound with the molecular formula C14H28Cl4N2O4. It is characterized by the presence of four chloropropanol groups attached to an ethylenedinitrilo core. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,1’‘,1’‘’-(Ethylenedinitrilo)tetrakis(3-chloropropan-2-ol) typically involves the reaction of ethylenediamine with epichlorohydrin under controlled conditions. The reaction proceeds through the formation of intermediate compounds, which are subsequently converted to the final product through a series of steps involving chlorination and hydroxylation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent control of reaction conditions to ensure the desired product yield and purity. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pressure, and pH levels.
化学反応の分析
Types of Reactions
1,1’,1’‘,1’‘’-(Ethylenedinitrilo)tetrakis(3-chloropropan-2-ol) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups.
科学的研究の応用
1,1’,1’‘,1’‘’-(Ethylenedinitrilo)tetrakis(3-chloropropan-2-ol) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is employed in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals, polymers, and coatings.
作用機序
The mechanism of action of 1,1’,1’‘,1’‘’-(Ethylenedinitrilo)tetrakis(3-chloropropan-2-ol) involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to changes in their structure and function. This interaction can affect various biochemical pathways and cellular processes, making the compound useful in studying enzyme mechanisms and protein interactions.
類似化合物との比較
Similar Compounds
1,1’,1’‘,1’‘’-(Ethylenedinitrilo)tetrakis(2-propanol): Similar in structure but with hydroxyl groups instead of chloropropanol groups.
Tetrakis-N-(2-hydroxy-propyl)-ethane-1,2-diamine: Another related compound with different functional groups.
Uniqueness
1,1’,1’‘,1’‘’-(Ethylenedinitrilo)tetrakis(3-chloropropan-2-ol) is unique due to the presence of chloropropanol groups, which impart distinct chemical reactivity and biological activity. This makes it particularly useful in applications where specific interactions with nucleophilic sites are required.
特性
CAS番号 |
67699-50-7 |
|---|---|
分子式 |
C14H28Cl4N2O4 |
分子量 |
430.2 g/mol |
IUPAC名 |
1-[2-[bis(3-chloro-2-hydroxypropyl)amino]ethyl-(3-chloro-2-hydroxypropyl)amino]-3-chloropropan-2-ol |
InChI |
InChI=1S/C14H28Cl4N2O4/c15-3-11(21)7-19(8-12(22)4-16)1-2-20(9-13(23)5-17)10-14(24)6-18/h11-14,21-24H,1-10H2 |
InChIキー |
QKLFTYLXUUYZMM-UHFFFAOYSA-N |
正規SMILES |
C(CN(CC(CCl)O)CC(CCl)O)N(CC(CCl)O)CC(CCl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




